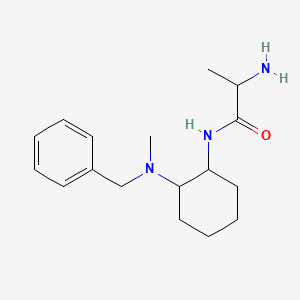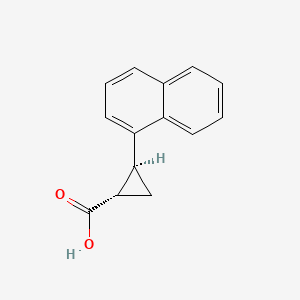
(1S,2S)-2-(Naphthalen-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans: is a chiral cyclopropane derivative featuring a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Naphthalene Introduction: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the naphthalene moiety are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of novel materials with unique structural and electronic properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(biphenyl)cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(anthracen-1-yl)cyclopropane-1-carboxylic acid, trans
Uniqueness
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S,2S)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m1/s1 |
InChI Key |
YQPCJQVAXDLWGR-OLZOCXBDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


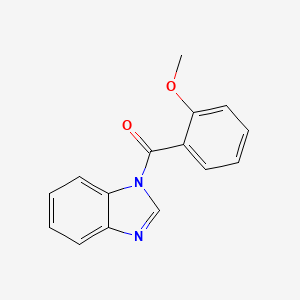
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
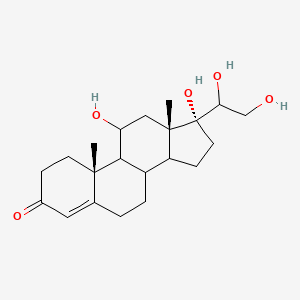
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
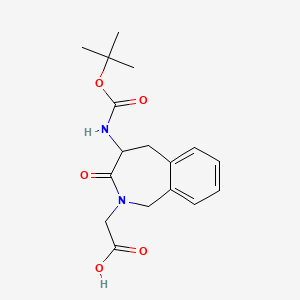
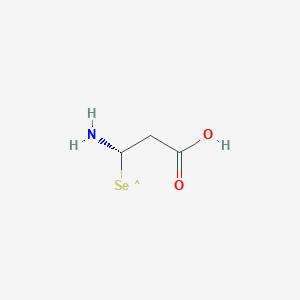
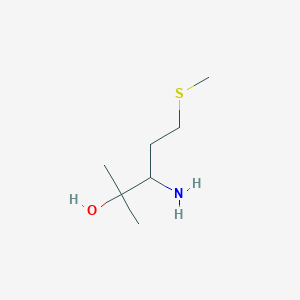
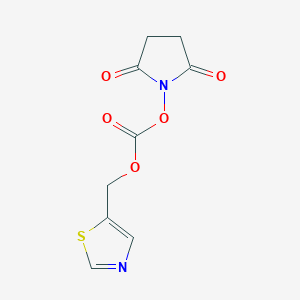
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)
